2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3879948
CAS Number:
Molecular Formula: C25H27NO3
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Methods: Several papers describe different synthetic approaches to 1,2,3,4-tetrahydroisoquinolines. These methods include:
    • Bischler-Napieralski reaction [ [], [] ]
    • Pschorr reaction [ [] ]
    • Asymmetric reduction using chiral reagents like K-glucoride, Itsuno's reagent, and Mosher's reagent [ [] ]
    • Photolytic synthesis [ [] ]
  • Stereochemistry: Several papers emphasize the importance of stereochemistry in these compounds, particularly in the context of developing chiral catalysts and understanding their biological activity [ [], [], [], [], [], [] ].
Molecular Structure Analysis
  • Conformation: The 1,2,3,4-tetrahydroisoquinoline ring system frequently adopts a half-chair conformation as observed in crystal structures [ [], [], [], [], [] ].
  • Intermolecular Interactions: Various interactions influence the crystal packing of these compounds, including C-H…π interactions, C–H…O hydrogen bonds, and π…π interactions [ [], [], [], [] ].
Chemical Reactions Analysis
  • Diels-Alder Cycloaddition: One study utilizes a Diels-Alder reaction with 4,5-dibenzyloxybenzyne to synthesize 6,7-dihydroxy-1,4-ethano-1,2,3,4-tetrahydroisoquinolines [ [] ].
  • Ullmann Reaction: The Ullmann reaction has been employed for the synthesis of liensinine by coupling specific tetrahydroisoquinoline units [ [] ].
  • Alkylation and Reduction: Common transformations include alkylation of the tetrahydroisoquinoline nitrogen and reduction of various functional groups [ [], [], [] ].

Pharmacological Activity

  • Bradycardic Activity: 2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives display promising bradycardic activity with potential applications in treating cardiovascular diseases [ [] ].
  • Platelet-Activating Factor (PAF) Antagonism: N-methyl-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CSH72) exhibits specific antagonist activity against PAF, suggesting potential as an antiplatelet aggregatory agent [ [] ].
  • Tachykinin Antagonism: Tetrahydroisoquinoline amide derivatives are reported to have antagonistic action on tachykinins, suggesting potential applications in treating asthma and chronic bronchitis [ [] ].
  • TRPV1 Antagonism: Tetrahydroisoquinoline derivatives have been investigated as potential antagonists of the TRPV1 ion channel, a target for pain and inflammation [ [] ].

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is a tetrahydroisoquinoline derivative studied for its synthesis, crystal structure, and antibacterial activity. Research using DFT calculations explored its molecular geometry, orbital interactions, and potential for chemical reactions [].

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituents at positions 2, 3, and 4, highlighting how structural modifications can influence biological properties [].

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: This compound is a chiral precursor used in the development of novel catalysts. Its crystal structure reveals a half-boat conformation of the tetrahydroisoquinoline ring [].

    Relevance: This compound shares the 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The distinction lies in the presence of a phenyl substituent at position 1 and a carboxylate group at position 3 in this related compound []. This comparison highlights the versatility of the core structure for generating diverse chemical entities.

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1- phenyl-1,2,3,4-tetrahydroisoquinoline 2-oxide

    Compound Description: This compound's crystal structure has been determined, revealing key structural features such as bond lengths and angles [].

    Relevance: Similar to the target compound, 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this molecule features the 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The addition of a benzhydrylcarbamoyl group at position 3 and oxidation of the nitrogen atom to an N-oxide highlight modifications to this core structure [].

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This molecule has been characterized by single-crystal X-ray diffraction, providing insights into its three-dimensional structure and packing arrangement within the crystal lattice [].

    Relevance: Both this compound and the target compound, 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, are based on the 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework. The presence of bulky substituents at positions 3 and 4 in this related compound demonstrates the steric tolerance of this structural motif [].

(1R,3S)-N-Benzhydryl-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbothioamide

    Compound Description: This compound is noteworthy for its absolute stereochemistry at positions 1 and 3, confirmed by NMR spectroscopy [].

    Relevance: Sharing the 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound features a phenyl group at position 1 and a carbothioamide moiety at position 3 []. The presence of defined stereocenters underscores the importance of chirality in drug design and biological activity.

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: This compound, structurally similar to entry #2, differs in the stereochemistry at position 1, highlighting the importance of stereochemical variations in biological systems [].

    Relevance: The structural similarities between this compound and the target compound, 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, lie in their shared 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. The differences, namely the presence of a phenyl group at position 1 and a carboxylate group at position 3 in this related compound, underscore the diverse structural modifications possible within this class of compounds [].

2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound displays potent bradycardic activity in both in vitro and in vivo studies with minimal effects on blood pressure, making it a potential therapeutic agent for cardiovascular conditions [].

    Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound, 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Notably, this compound demonstrates the significance of the 6,7-dimethoxy substitution on the tetrahydroisoquinoline ring for its biological activity, specifically its bradycardic effects [].

6,7-Dimethoxy-3,4-dihydroisoquinolium iodide

    Compound Description: This compound serves as a common starting material in the synthesis of various tetrahydroisoquinoline alkaloids. It readily undergoes asymmetric reduction to produce chiral tetrahydroisoquinoline derivatives [].

    Relevance: This compound is a simplified precursor to the target compound, 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, containing the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. Its use in synthesizing various tetrahydroisoquinoline alkaloids underscores the importance of this structural motif in medicinal chemistry [].

6,7-Dihydroxy-1,4-ethano-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This class of compounds represents rigid analogs of catecholamines, which are neurotransmitters and hormones. These analogs are valuable tools for investigating the structure-activity relationships of adrenergic agents [].

    Relevance: While not directly containing the same substitution pattern as 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this class of compounds highlights the broader structural context of the 1,2,3,4-tetrahydroisoquinoline motif. The presence of the ethano bridge and variations in hydroxyl group positions demonstrate the versatility of this core for mimicking biologically relevant molecules like catecholamines [].

1-(2-Aminobenzyl)- and 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinolines

  • Relevance: These compounds, while structurally distinct from 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in terms of substitution, exemplify the diverse reactivity associated with the 1,2,3,4-tetrahydroisoquinoline core. Their use in the Pschorr reaction, while yielding unexpected products, emphasizes the continued exploration of synthetic routes and the challenges associated with controlling chemical reactions [].

1-Benzyl-5-bromo-1,2,3,4-tetrahydro-8-hydroxy-7-methoxyisoquinolines

    Compound Description: These compounds served as crucial intermediates in a study focused on developing a general synthesis for 7,8-dioxygenated 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are important structural motifs found in various alkaloids [].

    Relevance: These intermediates, while differing in the specific substitution pattern compared to 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlight the significance of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline core in alkaloid chemistry []. The presence of bromine as a substituent further emphasizes the potential for further derivatization and exploration of structure-activity relationships.

(1R,3S)-6,7-Dimethoxy-3-(methoxydiphenylmethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline & (1R,3S)-2-Benzyl-3-[diphenyl(trimethylsiloxy)methyl]-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: These optically active compounds were investigated for their conformational behavior, particularly around the exocyclic C-C bond. Understanding these conformations is crucial for their potential applications as catalysts in asymmetric synthesis [].

    Relevance: These compounds, while possessing a more substituted tetrahydroisoquinoline core compared to 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, illustrate the significance of chirality and conformational flexibility in this class of molecules []. Their potential use as catalysts underscores the importance of precise stereochemistry in influencing chemical reactions.

2-(N-t-Butoxycarbonyl-L-phenylalanyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is a representative example of a series of tetrahydroisoquinoline amide derivatives designed and synthesized to possess antagonistic activity against tachykinins, peptides involved in various physiological processes, including pain transmission and inflammation [].

    Relevance: This compound highlights the therapeutic potential of appropriately substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, sharing the core structure with 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Its development as a potential tachykinin antagonist suggests possible applications in treating conditions like asthma and chronic bronchitis [].

1-(3'-Bromo-4'-benzyloxy)benzyl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline & 1-(4'-benzyloxy)benzyl-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: These compounds served as key intermediates in the total synthesis of liensinine, an alkaloid isolated from the embryo of Nelumbo nucifera Gaertn. This synthesis involved resolving racemic mixtures of these intermediates into their enantiomerically pure forms [].

    Relevance: While more complex in terms of their substitution patterns compared to 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, these intermediates illustrate the utility of the tetrahydroisoquinoline core as a building block in natural product synthesis. Their use in the total synthesis of liensinine emphasizes the importance of these structural motifs in medicinal chemistry [].

1-(5'-Benzyloxy-2'-bromo-4'-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound serves as a versatile precursor in the synthesis of various alkaloids, including laurotetanine, schefferine, and corytenchine, through a combination of chemical transformations and photolysis reactions [].

    Relevance: Though differing in the benzyl group's substitution pattern compared to 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound highlights the versatility of the tetrahydroisoquinoline core in alkaloid synthesis. Its successful transformation into various natural products emphasizes the continued relevance of this structural motif in medicinal chemistry research [].

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) derivatives

    Compound Description: These compounds were unexpectedly formed during reactions of isatin with specific phenethylamines. The reaction, instead of yielding the anticipated 1-benzyl-1,2,3,4-tetrahydroisoquinolines, resulted in these spiro compounds [].

    Relevance: These compounds, while not sharing the same substitution pattern as 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlight the diverse reactivity associated with the tetrahydroisoquinoline core. Their unexpected formation underscores the importance of understanding reaction mechanisms and the potential for unusual transformations in organic synthesis [].

N-Methyl-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl (CSH72)

    Compound Description: This compound is a potent and specific antagonist of platelet-activating factor (PAF). It inhibits PAF-induced platelet aggregation, ATP release, thromboxane B2 formation, and inositol monophosphate formation [].

    Relevance: CSH72 shares the 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing only in the presence of a methyl group on the nitrogen atom. This similarity suggests that 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline might also possess interesting biological activities and could be a potential lead compound for the development of novel antiplatelet drugs [].

Erythro-1-(4-Hydroxy-2-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound served as a starting material in a study exploring new synthetic routes to indolo[2,1-a]isoquinoline skeletons, which are found in certain alkaloids. Treatment of this compound under specific reaction conditions led to the formation of a 5,6-dihydroindolo[2,1-a]isoquinoline derivative [].

    Relevance: While structurally different from 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline due to the presence of a bromine atom and variations in the benzyl group substitution, this compound highlights the synthetic versatility of the tetrahydroisoquinoline core. Its successful conversion into a dihydroindolo[2,1-a]isoquinoline demonstrates the potential for constructing complex polycyclic structures from this motif [].

N-(4-Chlorophenethylthiocarbamoyl)-6,7-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline and its stereoisomers

    Compound Description: These compounds were synthesized and evaluated for their antagonistic activity against the TRPV1 ion channel, a target for pain and inflammation. This study explored the conformational rationale for the activity of capsazepine, a known TRPV1 antagonist, by investigating the effects of conformational constraints in these tetrahydroisoquinoline derivatives [].

    Relevance: Though differing in the substitution pattern on the tetrahydroisoquinoline core and lacking the 2-benzyl group compared to 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, these compounds highlight the importance of this scaffold in medicinal chemistry, particularly in targeting ion channels involved in pain pathways. Their design and evaluation as capsazepine analogs emphasize the continued interest in exploring the therapeutic potential of tetrahydroisoquinoline derivatives [].

N-Methyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound was synthesized through a stereoselective acid-mediated cyclization reaction involving a chromium tricarbonyl complex. This method highlights the utility of organometallic chemistry in achieving stereocontrol in organic synthesis [].

    Relevance: Although lacking the 2-benzyl group present in 2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound emphasizes the significance of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core in synthetic chemistry. Its successful synthesis using a chromium tricarbonyl complex demonstrates the application of organometallic reagents in constructing this important class of compounds [].

Properties

Product Name

2-[3-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-2-[(3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C25H27NO3/c1-27-24-14-21-11-12-26(17-22(21)15-25(24)28-2)16-20-9-6-10-23(13-20)29-18-19-7-4-3-5-8-19/h3-10,13-15H,11-12,16-18H2,1-2H3

InChI Key

ZKCQYAGMILDPDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OCC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.